molecular formula C10H12F3N3 B2599333 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine CAS No. 2097868-16-9

2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine

Cat. No.: B2599333
CAS No.: 2097868-16-9
M. Wt: 231.222
InChI Key: HUKAPUCINNBJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . It also contains a trifluoromethyl group and a piperidine ring . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrimidine ring, a trifluoromethyl group, and a piperidine ring . The InChI code for this compound is 1S/C10H12F3N3/c11-10(12,13)8-3-6-15-9(16-8)7-1-4-14-5-2-7/h3,6-7,14H,1-2,4-5H2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 244.26 Da . The compound is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Metabolism and Pharmacokinetics

The study of the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor with a similar pyrimidine structure reveals insights into its absorption, circulation, and elimination processes in rats, dogs, and humans. This research highlights the compound's metabolism primarily through hydroxylation at the pyrimidine ring, suggesting potential applications in diabetes treatment research (Sharma et al., 2012).

Corrosion Inhibition

Piperidine derivatives, including those with pyrimidine structures, have been studied for their adsorption and corrosion inhibition properties on iron surfaces. This research, using quantum chemical calculations and molecular dynamics simulations, suggests applications in materials science and engineering for protecting metals against corrosion (Kaya et al., 2016).

Synthetic Organic Chemistry

Research on the synthesis of biologically significant compounds like 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through intramolecular annulation demonstrates the utility of pyrimidine derivatives in constructing complex organic molecules. This work is relevant for developing novel therapeutic agents and understanding organic synthesis mechanisms (Zheng et al., 2014).

Antimalarial Research

Structure-activity relationship studies of trifluoromethyl-substituted pyridine and pyrimidine analogs have identified compounds with significant in vitro antimalarial activity. This research is critical for the development of new antimalarial drugs, with one compound selected for its superior activity and pharmacokinetic properties (Chavchich et al., 2016).

Antimicrobial and Antiviral Agents

Synthetic efforts have led to the creation of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives with antimicrobial properties. These compounds, containing sulfonyl moieties, show promise in addressing microbial resistance and expanding the arsenal of antimicrobial and antiviral agents (Ammar et al., 2004).

Properties

IUPAC Name

2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)8-2-6-16(7-3-8)9-14-4-1-5-15-9/h1,4-5,8H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKAPUCINNBJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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